molecular formula C13H21NO3 B15258301 2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid

2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid

Cat. No.: B15258301
M. Wt: 239.31 g/mol
InChI Key: JSQYWAVWAWDPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid is a synthetic organic compound with the molecular formula C13H21NO3 It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid typically involves the reaction of 2,4,4-trimethylpentylamine with glyoxylic acid to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the cyclization process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

2-[2-(2,4,4-trimethylpentyl)-1,3-oxazol-5-yl]acetic acid

InChI

InChI=1S/C13H21NO3/c1-9(7-13(2,3)4)5-11-14-8-10(17-11)6-12(15)16/h8-9H,5-7H2,1-4H3,(H,15,16)

InChI Key

JSQYWAVWAWDPMS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=C(O1)CC(=O)O)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.